molecular formula C9H14N2S B14557177 Pyrimidine, 4-methyl-2-[(2-methylpropyl)thio]- CAS No. 61767-96-2

Pyrimidine, 4-methyl-2-[(2-methylpropyl)thio]-

Cat. No.: B14557177
CAS No.: 61767-96-2
M. Wt: 182.29 g/mol
InChI Key: YOXIESCUKAEKTK-UHFFFAOYSA-N
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Description

Pyrimidine, 4-methyl-2-[(2-methylpropyl)thio]- is a heterocyclic aromatic organic compound. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound is characterized by the presence of a methyl group at position 4 and a 2-methylpropylthio group at position 2. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine, 4-methyl-2-[(2-methylpropyl)thio]- can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction between 2-chloro-4-methylpyrimidine and 2-methylpropylthiol under basic conditions can yield the desired compound. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of pyrimidine derivatives often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 4-methyl-2-[(2-methylpropyl)thio]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

Pyrimidine, 4-methyl-2-[(2-methylpropyl)thio]- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, including anticancer and anti-inflammatory effects.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of pyrimidine, 4-methyl-2-[(2-methylpropyl)thio]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylthio-4-methylpyrimidine
  • 4-Methyl-2-(methylthio)pyrimidine
  • 2-Isopropylthio-4-methylpyrimidine

Uniqueness

Pyrimidine, 4-methyl-2-[(2-methylpropyl)thio]- is unique due to the presence of the 2-methylpropylthio group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

61767-96-2

Molecular Formula

C9H14N2S

Molecular Weight

182.29 g/mol

IUPAC Name

4-methyl-2-(2-methylpropylsulfanyl)pyrimidine

InChI

InChI=1S/C9H14N2S/c1-7(2)6-12-9-10-5-4-8(3)11-9/h4-5,7H,6H2,1-3H3

InChI Key

YOXIESCUKAEKTK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)SCC(C)C

Origin of Product

United States

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